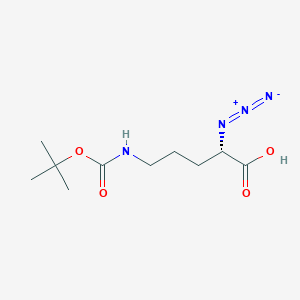

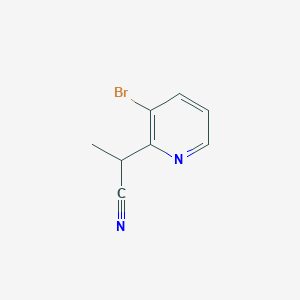

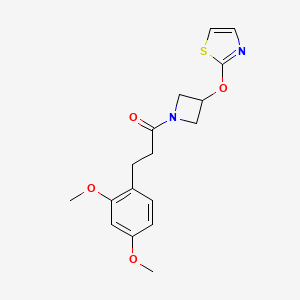

3-Cyclopropyl-3-methoxybutan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Cyclopropyl-3-methoxybutan-2-one” is a chemical compound . It is related to “3-Methoxybutan-2-one”, which has been evaluated as a bio-based solvent .

Synthesis Analysis

The synthesis of “3-Methoxybutan-2-one”, a related compound, involves the methylation of acetoin with dimethyl carbonate. This process is sustainable and has improved process mass intensity (PMI) and atom economy compared to previously published methods .Chemical Reactions Analysis

“3-Methoxybutan-2-one” has been used as a solvent in a Friedel–Crafts acylation and for N-alkylations .Physical and Chemical Properties Analysis

“3-Methoxybutan-2-one” has been evaluated for its potential viability in the substitution of chlorinated solvents. It exhibited a low peroxide forming potential .Aplicaciones Científicas De Investigación

Synthetic Routes and Mechanistic Insights

Destannylative Acylation for 3-Acylfurans Formation : A novel route involving destannylative acylation has been used to produce dihydrofurans, which upon treatment, lead to the formation of 3-acylfurans. This process, which includes a proposed intramolecular Prins-type reaction, showcases the utility of 3-Cyclopropyl-3-methoxybutan-2-one in synthesizing heterocyclic compounds with potential applications in drug discovery and material science (M. Pohmakotr & Auntika Takampon, 1996).

Electron Transfer Reactions for Cyclopropane Formation : The study of electron transfer reactions from alkali metal surfaces to specific organics has provided insights into the mechanism of 1,3-elimination and the stereochemistry of cyclization. This research highlights the role of this compound in understanding the intricacies of electron transfer processes and their implications for synthetic chemistry (H. Walborsky & M. P. Murari, 1984).

Visible Light Photocatalysis for Cycloadditions : A method utilizing visible light photocatalysis for the [3+2] cycloaddition of aryl cyclopropyl ketones with olefins has been developed. This process results in highly substituted cyclopentane ring systems, demonstrating the potential of this compound in facilitating photocatalytic reactions that can be applied in the synthesis of complex organic molecules (Zhan Lu, M. Shen, & T. Yoon, 2011).

Mechanistic Studies on Methylenecyclopropane Rearrangements : Spectroscopic and calorimetric studies have been conducted to understand the mechanism of methylenecyclopropane rearrangements triggered by photoinduced electron transfer. These studies provide valuable information on the reaction intermediates and their energetics, furthering our understanding of complex rearrangement reactions (H. Ikeda et al., 2003).

Applications in Synthesis and Analysis

- Microwave-assisted Ketone-ketone Rearrangement : An improved synthesis method for 3-(4-alkoxyphenyl)-3-methylbutan-2-ones via microwave-assisted rearrangement has been developed. This innovative approach highlights the significance of this compound in enabling efficient synthesis techniques that can be beneficial in pharmaceutical manufacturing and material science (G. Gopalakrishnan, V. Kasinath, & N. D. Pradeep Singh, 2002).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-cyclopropyl-3-methoxybutan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6(9)8(2,10-3)7-4-5-7/h7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCADDBAMOGPHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C1CC1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenyl-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea](/img/structure/B2678219.png)

![methyl 4-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2678220.png)

![1-methyl-3-(3-methylbutyl)-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2678221.png)

![4-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2678224.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2678225.png)

![7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-3-phenyl-2H-chromen-2-one](/img/structure/B2678231.png)